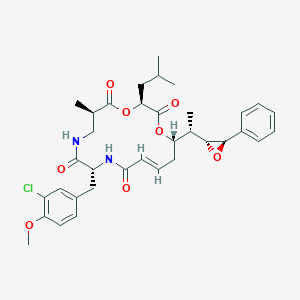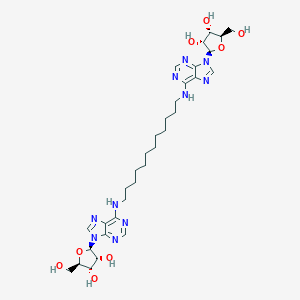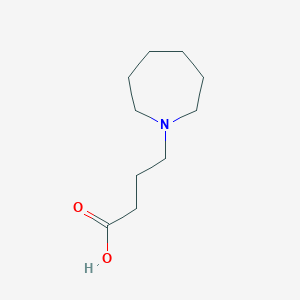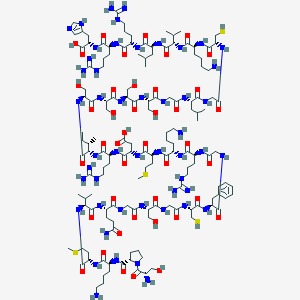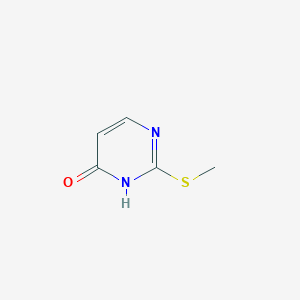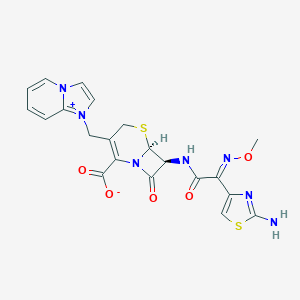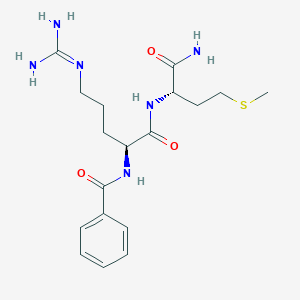![molecular formula C15H19NO3 B055758 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine CAS No. 122427-16-1](/img/structure/B55758.png)
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a piperidine derivative that has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway.
Effets Biochimiques Et Physiologiques
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine has been found to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties. It has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine in lab experiments is its potential for use as a therapeutic agent in the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.
Orientations Futures
There are several future directions for research on 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine. One potential direction is to further investigate its potential use as a therapeutic agent in the treatment of neurodegenerative diseases. Another direction is to study its effects on other signaling pathways in the body. Additionally, further studies are needed to optimize its use in lab experiments and clinical trials.
Méthodes De Synthèse
The synthesis of 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine has been reported in several studies. One of the most common methods involves the reaction of piperidine with 3-(1,3-benzodioxol-5-yl)propenal in the presence of a catalyst. Another method involves the reaction of piperidine with 3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol in the presence of a base.
Applications De Recherche Scientifique
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine has been found to exhibit several potential applications in the field of medicine. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
122427-16-1 |
|---|---|
Nom du produit |
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine |
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine |
InChI |
InChI=1S/C15H19NO3/c17-16-9-2-1-5-13(16)6-3-4-12-7-8-14-15(10-12)19-11-18-14/h3-4,7-8,10,13,17H,1-2,5-6,9,11H2/b4-3+ |
Clé InChI |
CDDBPMZDDVHXFN-UHFFFAOYSA-N |
SMILES isomérique |
C1CCN(C(C1)C/C=C/C2=CC3=C(C=C2)OCO3)O |
SMILES |
C1CCN(C(C1)CC=CC2=CC3=C(C=C2)OCO3)O |
SMILES canonique |
C1CCN(C(C1)CC=CC2=CC3=C(C=C2)OCO3)O |
Synonymes |
3,4-methylenedioxycinnamylhydroxypiperidine MDCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




